O-Tigloylgymnemagenin

Beschreibung

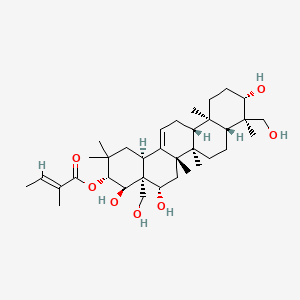

O-Tigloylgymnemagenin (CAS: 1581276-63-2) is a triterpenoid saponin derivative primarily isolated from plants of the Gymnema genus, such as Gymnema sylvestre. Its molecular formula is C₃₅H₅₆O₇, with a molecular weight of 588.81 g/mol and a precise isotopic mass of 588.4026 g/mol . Structurally, it features a pentacyclic oleanane skeleton substituted with hydroxyl groups and a tigloyl (2-methyl-2-butenoate) ester moiety at the 21-position. Its IUPAC name is (3β,4α,16β,21β,22α)-Olean-12-ene-3,16,21,22,23,28-hexol 21-[(2E)-2-methyl-2-butenoate] .

Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 5 donors, 7 acceptors .

- Topological polar surface area (TPSA): 127 Ų .

- LogP (hydrophobicity): 5.7 .

- Physical form: Off-white to pale-yellow powder, typically with HPLC purity ≥98% .

It is commercially available as a reference standard for phytochemical and pharmacological research, supplied by companies like Sichuan Weikeqi Biotechnology and Desite Standards .

Eigenschaften

IUPAC Name |

[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFCKHLBNXUAAD-DQGOMBRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 21-O-Tigloylgymnemagenin typically involves the acylation of gymnemagenin with tigloyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

21-O-Tigloylgymnemagenin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 21-O-Tigloylgymnemagenin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es seine Wirkungen durch Modulation der Aktivität von Enzymen und Rezeptoren ausübt, die an Stoffwechselprozessen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege werden noch untersucht, aber es ist bekannt, dass es Signalwege beeinflusst, die mit Entzündungen und Glukosestoffwechsel zusammenhängen.

Wissenschaftliche Forschungsanwendungen

21-O-Tigloylgymnemagenin has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control.

Wirkmechanismus

The mechanism of action of 21-O-Tigloylgymnemagenin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes . The exact molecular targets and pathways are still under investigation, but it is known to influence pathways related to inflammation and glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Esterification : O-Tigloylgymnemagenin is distinguished by its 21-O-tigloyl ester, absent in Gymnemagenin and Gymnestrogenin .

- Hydroxylation: Compared to 23-Hydroxylongispinogenin, O-Tigloylgymnemagenin has additional hydroxyl groups at C-3, C-16, C-21, C-22, and C-28 .

- Glycosylation : Gracillin, a larger saponin, contains sugar moieties, unlike O-Tigloylgymnemagenin .

Research and Commercial Relevance

O-Tigloylgymnemagenin is increasingly used as a reference standard in phytochemical studies. Its commercial availability (e.g., from Desite Standards, Sichuan Weikeqi) ensures reproducibility in research . Structural analogs like Gymnestrogenin and Gracillin are also critical for structure-activity relationship (SAR) studies to optimize triterpenoid-based therapeutics .

Biologische Aktivität

O-Tigloylgymnemagenin, a compound derived from the Gymnema sylvestre plant, is part of a class of triterpenoid saponins known for their potential health benefits, particularly in managing diabetes and obesity. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

O-Tigloylgymnemagenin is characterized by its unique tigloyl modification, which enhances its bioactivity compared to other gymnemic acids. The molecular formula is , featuring multiple hydroxyl groups that are crucial for its interaction with biological systems. The compound's structure allows it to modulate various metabolic pathways, making it a subject of interest in pharmacological research.

Biological Activities

1. Anti-Diabetic Properties

Research indicates that O-Tigloylgymnemagenin exhibits significant anti-diabetic effects, primarily through the inhibition of glucose absorption in the intestines. A study highlighted that structural variations in gymnemic acids could influence their ability to inhibit glucose uptake, with O-Tigloylgymnemagenin showing enhanced efficacy due to its specific modifications.

2. Anti-Inflammatory Effects

In vivo studies have demonstrated that extracts containing O-Tigloylgymnemagenin can inhibit tumor promotion and inflammation. For instance, ethanol extracts from Gymnema sylvestre leaves were found to suppress TPA-induced inflammatory responses in mice, with O-Tigloylgymnemagenin showing comparable activity to established anti-inflammatory drugs like hydrocortisone .

The mechanism by which O-Tigloylgymnemagenin exerts its biological effects involves several pathways:

- Glucose Metabolism : The compound modulates enzyme activity related to carbohydrate metabolism, thereby reducing postprandial blood glucose levels.

- Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses, contributing to its anti-inflammatory properties .

Comparative Analysis of Related Compounds

To better understand the unique properties of O-Tigloylgymnemagenin, a comparison with other related compounds is useful:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| Gymnemic Acid | Triterpenoid Saponin | Antidiabetic | General category without specific modifications |

| Gymnema Sylvestre Extract | Plant Extract | Appetite suppression | Contains multiple saponins |

| Berberine | Isoquinoline Alkaloid | Antidiabetic & lipid-lowering | Distinct mechanism involving AMPK activation |

| O-Tigloylgymnemagenin | Triterpenoid Saponin | Antidiabetic & anti-inflammatory | Specific tigloyl modification enhancing bioactivity |

Case Studies and Research Findings

Several case studies have explored the effects of Gymnema sylvestre extracts, including those containing O-Tigloylgymnemagenin:

- Study on Tumor Promotion : A 2014 study found that ethanol extracts from Gymnema leaves inhibited tumor promotion in a two-stage carcinogenesis model in mice. The isolated triterpenoids demonstrated significant anti-inflammatory effects, suggesting potential applications in cancer prevention .

- Diabetes Management : Clinical trials have indicated that Gymnema extracts can reduce sugar cravings and support weight loss in diabetic patients. O-Tigloylgymnemagenin's role in these extracts is crucial for enhancing their therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.